molecular formula C16H17NO3 B13375665 {2-[(Benzylamino)methyl]phenoxy}acetic acid

{2-[(Benzylamino)methyl]phenoxy}acetic acid

Cat. No.: B13375665
M. Wt: 271.31 g/mol
InChI Key: NIZAPZJWKJQNFD-UHFFFAOYSA-N
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Description

{2-[(Benzylamino)methyl]phenoxy}acetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a benzylamino group attached to a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Benzylamino)methyl]phenoxy}acetic acid typically involves the condensation of benzylamine with a phenoxyacetic acid derivative. One common method involves the reaction of benzylamine with 2-chloromethylphenoxyacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{2-[(Benzylamino)methyl]phenoxy}acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzylamino group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

{2-[(Benzylamino)methyl]phenoxy}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {2-[(Benzylamino)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The phenoxyacetic acid moiety can participate in various chemical reactions, modulating the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: Lacks the benzylamino group, making it less versatile in certain chemical reactions.

    Benzylamine: Does not have the phenoxyacetic acid moiety, limiting its applications in organic synthesis.

Uniqueness

{2-[(Benzylamino)methyl]phenoxy}acetic acid is unique due to the presence of both the benzylamino and phenoxyacetic acid groups, allowing it to participate in a wider range of chemical reactions and applications compared to its individual components.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2-[2-[(benzylamino)methyl]phenoxy]acetic acid

InChI

InChI=1S/C16H17NO3/c18-16(19)12-20-15-9-5-4-8-14(15)11-17-10-13-6-2-1-3-7-13/h1-9,17H,10-12H2,(H,18,19)

InChI Key

NIZAPZJWKJQNFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CC=C2OCC(=O)O

Origin of Product

United States

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